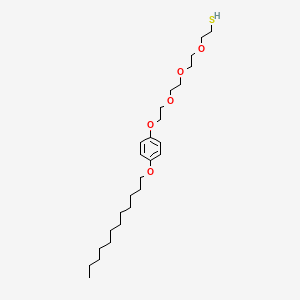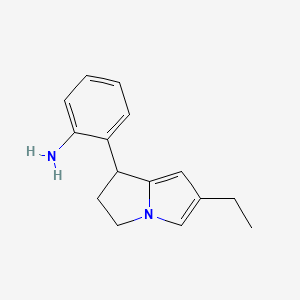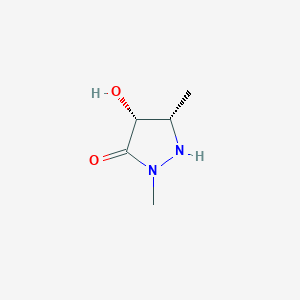
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethylamino group, a methyl group, and a phenyl group attached to the pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide . The process typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as o-fluoro acetophenone.
Bromination: The initial material undergoes bromination without the need for separation from the reaction solvent.
Condensation Reaction: The brominated product is then subjected to a condensation reaction.
Hydrogenation: The condensation product undergoes hydrogenation, which is efficient and rapid.
Purification: The final product is purified through recrystallization.
This method is advantageous due to its simplicity, high yield, and low production cost, making it suitable for industrial production.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as a competitive inhibitor of specific enzymes, blocking their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- can be compared with other similar compounds, such as:
2-Methyl-1H-pyrrole-3-carbonitrile: This compound has a similar pyrrole structure but lacks the ethylamino and phenyl groups.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound contains additional methoxy groups, which can alter its chemical properties and reactivity.
The uniqueness of 1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61404-84-0 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-3-16-14-12(9-15)13(10(2)17-14)11-7-5-4-6-8-11/h4-8,16-17H,3H2,1-2H3 |
Clé InChI |
QAFJFCXTHZGPLG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=C(N1)C)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
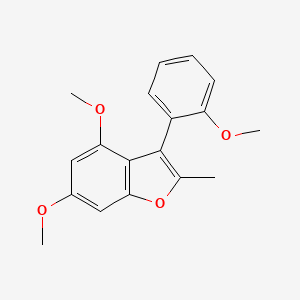
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

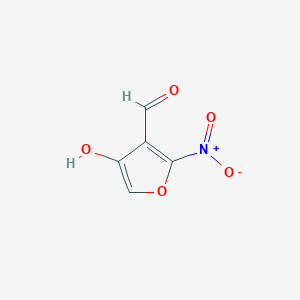
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
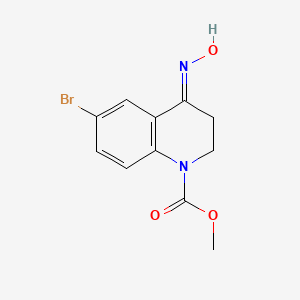
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
